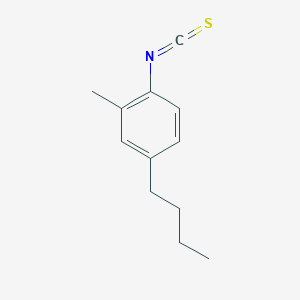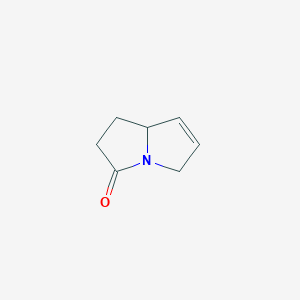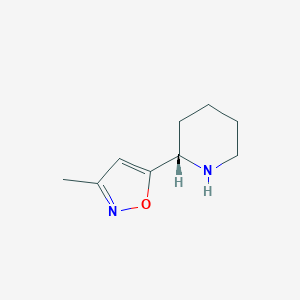
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. MPPI is a synthetic compound that belongs to the isoxazole family and has a unique chemical structure that makes it a promising candidate for several scientific research applications.
Wirkmechanismus
The mechanism of action of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular functions, including ion channel activity, calcium signaling, and protein folding. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to bind to the sigma-1 receptor with high affinity, which leads to the modulation of these cellular functions.
Biochemische Und Physiologische Effekte
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that (S)-3-Methyl-5-(piperidin-2-yl)isoxazole can modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has also been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and acetylcholine. In vivo studies have shown that (S)-3-Methyl-5-(piperidin-2-yl)isoxazole can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in laboratory experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, one of the limitations of using (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in laboratory experiments is its potential toxicity. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole. One area of research is the development of more potent and selective sigma-1 receptor modulators based on the structure of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole. Another area of research is the investigation of the potential use of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the role of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in the regulation of other cellular processes, such as protein folding and autophagy, is an area of research that requires further investigation.
Conclusion
In conclusion, (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is a promising compound that has potential applications in various scientific research fields. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this protein in various cellular processes. The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is relatively straightforward, and its biochemical and physiological effects make it a promising candidate for the treatment of several neurological disorders. However, its potential toxicity at high concentrations is a limitation that requires further investigation. Overall, (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is a compound that warrants further study due to its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole involves a multi-step process that includes the condensation of 2,3-dimethyl-2-butene-1-al with hydroxylamine hydrochloride to form the intermediate compound, which is then reacted with piperidine to produce the final product. The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is relatively straightforward and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been studied extensively for its potential application in various scientific research fields. One of the most significant applications of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is in the study of the central nervous system (CNS). (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the regulation of various CNS functions. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to modulate the activity of the sigma-1 receptor, which has led to its potential use in the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
CAS-Nummer |
164351-68-2 |
|---|---|
Produktname |
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole |
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-methyl-5-[(2S)-piperidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
LYDIAGHQGYPMSY-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=NOC(=C1)[C@@H]2CCCCN2 |
SMILES |
CC1=NOC(=C1)C2CCCCN2 |
Kanonische SMILES |
CC1=NOC(=C1)C2CCCCN2 |
Synonyme |
Piperidine, 2-(3-methyl-5-isoxazolyl)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)
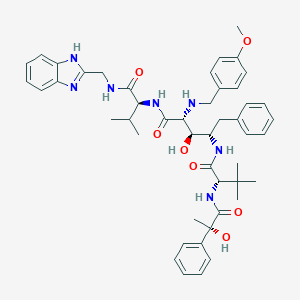
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)


![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
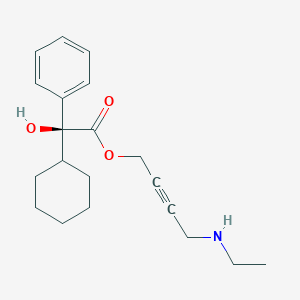
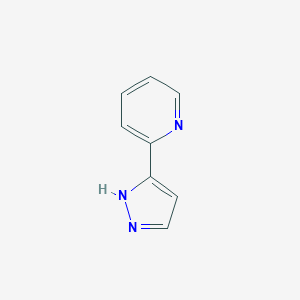
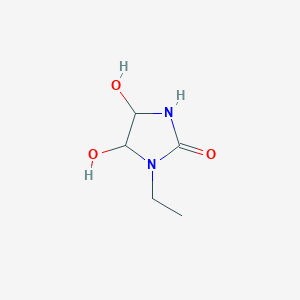
![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)
![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)
